molecular formula C15H19ClN2 B14611384 8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-17-6

8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14611384
CAS No.: 60481-17-6
M. Wt: 262.78 g/mol
InChI Key: HSZGXOMZBSJJFM-UHFFFAOYSA-N
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Description

8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloro substituent and multiple methyl groups, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:

    Starting Materials: Precursors such as 8-chloro-1,2,3,4-tetrahydrocarbazole and N,N-dimethylamine.

    Cyclization Reaction: The cyclization can be facilitated by using catalysts like Lewis acids (e.g., AlCl3) under an inert atmosphere.

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted by nucleophiles in reactions like nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and methyl groups can influence its binding affinity and specificity. The compound may act by:

    Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-1,2,3,4-tetrahydrocarbazole
  • N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
  • 8-Bromo-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Uniqueness

8-Chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and multiple methyl groups can enhance its stability and binding properties, making it a valuable compound in various research applications.

Properties

CAS No.

60481-17-6

Molecular Formula

C15H19ClN2

Molecular Weight

262.78 g/mol

IUPAC Name

8-chloro-N,N,5-trimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C15H19ClN2/c1-9-4-6-12(16)15-14(9)11-8-10(18(2)3)5-7-13(11)17-15/h4,6,10,17H,5,7-8H2,1-3H3

InChI Key

HSZGXOMZBSJJFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCC(C3)N(C)C)NC2=C(C=C1)Cl

Origin of Product

United States

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